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molecular formula C3H3Cl2NO2S B8646707 4,5-Dichloro-1lambda~4~,2-thiazolidine-1,3-dione CAS No. 61323-59-9

4,5-Dichloro-1lambda~4~,2-thiazolidine-1,3-dione

Cat. No. B8646707
M. Wt: 188.03 g/mol
InChI Key: RGHFMMGIMWKZTC-UHFFFAOYSA-N
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Patent
US04062859

Procedure details

To a solution of 2.2g. (0.02 mole) of 4-isothiazolin-3-one 1-oxide in 80 ml. ethylene dichloride (EDC) is added 2.4g. (0.02 mole) of sulfuryl chloride. The mixture is stirred at room temperature overnight. The white solid which forms is filtered, washed with EDC and air dried to yield 2.0g. (52%) of product.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:7])C=C[C:3](=[O:6])[NH:2]1.S(Cl)(Cl)(=O)=O.[CH2:13]([Cl:16])[CH2:14][Cl:15]>>[Cl:15][CH:14]1[CH:13]([Cl:16])[S:1](=[O:7])[NH:2][C:3]1=[O:6]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
S1(NC(C=C1)=O)=O
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid which forms is filtered
WASH
Type
WASH
Details
washed with EDC and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 2.0g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1C(NS(C1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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